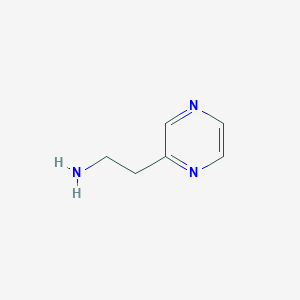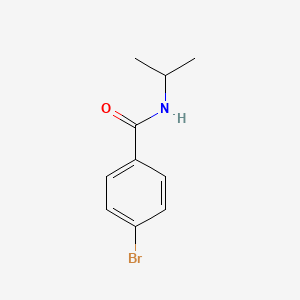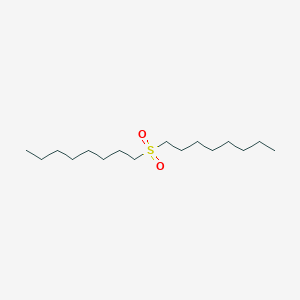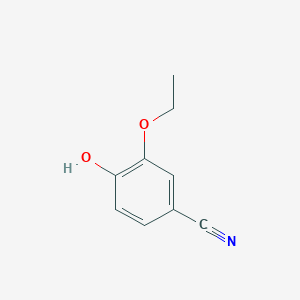
1-Phenylpiperidine-4-carboxylic acid
Descripción general
Descripción
1-Phenylpiperidine-4-carboxylic acid is a chemical compound that belongs to the piperidine class of organic compounds. It is characterized by a piperidine ring substituted with a phenyl group and a carboxylic acid group. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its structural properties and reactivity.
Mecanismo De Acción
Target of Action
1-Phenylpiperidine-4-carboxylic acid is a derivative of the piperidine class of compounds . Piperidine derivatives have been found to interact with various targets in the body, including μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and response .
Mode of Action
The interaction of this compound with its targets leads to various changes in the body. For instance, when it interacts with μ-opioid receptors, it functions as an analgesic, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The action of this compound affects various biochemical pathways. Its analgesic effect is a result of its interaction with the pain pathways in the central nervous system . Moreover, its local anesthetic properties are due to its interaction with sodium channels .
Pharmacokinetics
For instance, meperidine, a piperidine derivative, has a 65% first-pass uptake by the lungs with higher plasma protein binding than morphine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its analgesic and local anesthetic properties. By interacting with μ-opioid receptors and sodium channels, it alters pain perception and induces central nervous system depression .
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist .
Cellular Effects
The cellular effects of 1-Phenylpiperidine-4-carboxylic acid are currently unknown. Piperidine derivatives have been found to have various effects on cells. For example, they have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pethidinic acid, a 4-phenyl piperidine derivative, is both a metabolite of and a precursor to pethidine (meperidine), and its production can vary over time .
Dosage Effects in Animal Models
Piperidine derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Metabolism of pethidine to pethidinic acid is carried out mainly by the carboxylesterase enzyme hCE-1 in the liver .
Transport and Distribution
Piperidine derivatives have been found to have various effects on their localization or accumulation .
Subcellular Localization
Piperidine derivatives have been found to have various effects on their activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride . Another method involves the hydrogenation of phenylpyridine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in these processes to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenylpiperidine ketones or aldehydes.
Reduction: Formation of phenylpiperidine alcohols or aldehydes.
Substitution: Various substituted phenylpiperidine derivatives.
Aplicaciones Científicas De Investigación
1-Phenylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Comparación Con Compuestos Similares
Pethidine (Meperidine): A synthetic opioid analgesic with a similar piperidine structure but different functional groups.
Piperidine: A simpler compound without the phenyl and carboxylic acid groups, used as a precursor in organic synthesis.
Pethidinic Acid: A metabolite and precursor of pethidine, sharing the piperidine core structure.
Uniqueness: 1-Phenylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylic acid group on the piperidine ring makes it a versatile intermediate in the synthesis of various complex molecules .
Propiedades
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCEJNZWAYHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241003 | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94201-40-8 | |
| Record name | 1-Phenyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














